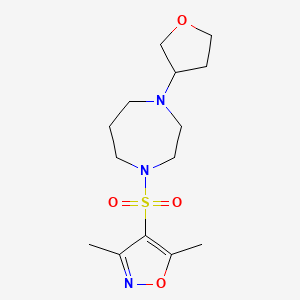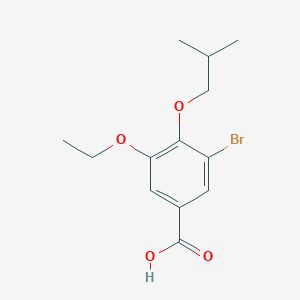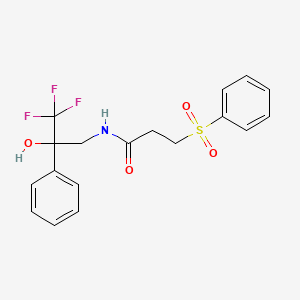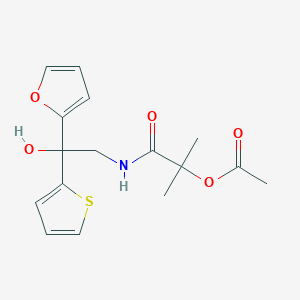![molecular formula C15H11F4NO3 B2921175 3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid CAS No. 866019-25-2](/img/structure/B2921175.png)
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid (FPA) is an organic acid that has been widely studied in recent years due to its potential applications in chemistry, medicine, and biochemistry. FPA has been found to have a wide range of biological effects, including inhibition of enzymes, modulation of protein-protein interactions, and modulation of signal transduction pathways. In addition, FPA has been used as a synthetic building block for the preparation of other compounds, such as pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds, including those related to the queried chemical, play a crucial role in chemical synthesis, offering unique reactivities and properties. For example, the reaction of fluorinated ethylene derivatives with amines or alcohols leads to various products depending on the conditions, indicating the versatility of fluorinated compounds in synthesis (Furin et al., 2000). This versatility underlines the potential of the queried compound in synthetic chemistry, where its fluorinated moieties could offer similar reactivity.
Fluorinated Compounds in Sensor Technology
The ability of fluorinated compounds to interact with different chemical entities has been utilized in developing sensors. A study on aggregation-induced emission nanofibers showed that fluorinated compounds could serve as effective sensors for detecting aromatic amine and acid vapors (Xue et al., 2017). This suggests potential applications of the queried compound in creating sensors, especially if its structure can interact with specific analytes.
Fluorinated Compounds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has a profound impact on the biological activity of these compounds. For instance, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were prepared, showing significant antibacterial activity, highlighting the importance of fluorine in medicinal chemistry (Chu et al., 1986). This underscores the potential research interest in exploring the biological activities of the queried compound, given its fluorinated structure.
Fluorinated Compounds in Environmental Studies
The persistence and environmental impact of fluorinated compounds, especially perfluoroalkyl and polyfluoroalkyl substances (PFASs), have been subjects of extensive study. Research into the occurrence, distribution, and effects of these compounds in various environments provides crucial data for assessing the impact of fluorinated compounds, including potential derivatives of the queried chemical (Heydebreck et al., 2015). Understanding the environmental fate of such compounds is essential for developing safer and more sustainable fluorinated chemicals.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c16-10-5-2-1-4-9(10)12(8-13(21)22)20-7-3-6-11(20)14(23)15(17,18)19/h1-7,12H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIAJPAYIIMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N2C=CC=C2C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)





![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
